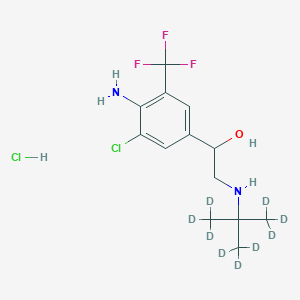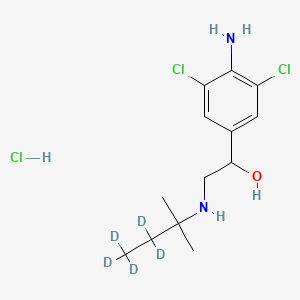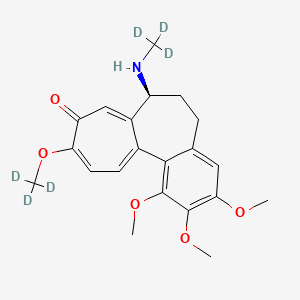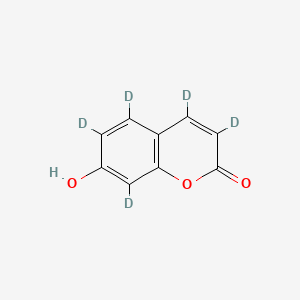
Mycophenolic Acid-13C-d3 (deuterated labelled)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycophenolic Acid-13C-d3 (deuterated labelled) is a stable isotope-labelled compound of Mycophenolic Acid. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Mycophenolic Acid. The deuterium and carbon-13 labelling allows for precise tracking and quantification in various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid-13C-d3 involves the incorporation of deuterium and carbon-13 isotopes into the Mycophenolic Acid molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The process often involves:
Starting Material: The synthesis begins with commercially available Mycophenolic Acid.
Deuteration: Specific hydrogen atoms in the Mycophenolic Acid molecule are replaced with deuterium using deuterated reagents under controlled conditions.
Carbon-13 Labelling: Carbon-13 is incorporated into the molecule through reactions with carbon-13 labelled reagents.
Industrial Production Methods
Industrial production of Mycophenolic Acid-13C-d3 is typically carried out in specialized facilities equipped to handle isotopic labelling. The process involves:
Fermentation: Mycophenolic Acid is produced through the fermentation of Penicillium species.
Isolation and Purification: The Mycophenolic Acid is isolated and purified from the fermentation broth.
Isotopic Labelling: The purified Mycophenolic Acid undergoes isotopic labelling to incorporate deuterium and carbon-13.
Analyse Des Réactions Chimiques
Types of Reactions
Mycophenolic Acid-13C-d3 undergoes various chemical reactions, including:
Oxidation: Mycophenolic Acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups in the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Mycophenolic Acid-13C-d3 is widely used in scientific research due to its labelled isotopes, which allow for precise tracking and quantification. Its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Mycophenolic Acid in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Mycophenolic Acid.
Drug Interaction Studies: Examining the interactions of Mycophenolic Acid with other drugs.
Biological Research: Understanding the biological effects and mechanisms of action of Mycophenolic Acid.
Clinical Research: Evaluating the efficacy and safety of Mycophenolic Acid in clinical settings.
Mécanisme D'action
Mycophenolic Acid-13C-d3 exerts its effects by inhibiting inosine-5’-monophosphate dehydrogenase (IMPDH), an enzyme essential for the de novo synthesis of guanosine-5’-monophosphate (GMP) from inosine-5’-monophosphate (IMP). This inhibition leads to a reduction in the proliferation of T and B lymphocytes, which are crucial for the immune response. The labelled isotopes do not alter the mechanism of action but allow for detailed studies of the compound’s pharmacodynamics.
Comparaison Avec Des Composés Similaires
Mycophenolic Acid-13C-d3 is unique due to its isotopic labelling, which distinguishes it from other similar compounds. Similar compounds include:
Mycophenolic Acid: The non-labelled parent compound.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid used in clinical settings.
Mycophenolate Sodium: Another salt form of Mycophenolic Acid used for its immunosuppressive properties.
The isotopic labelling of Mycophenolic Acid-13C-d3 allows for more precise and detailed studies compared to its non-labelled counterparts.
Propriétés
Numéro CAS |
1261432-16-9 |
|---|---|
Formule moléculaire |
C17H17O6D3 |
Poids moléculaire |
324.35 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
24280-93-1 (unlabelled) |
Étiquette |
Mycophenolate Mofetil Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












